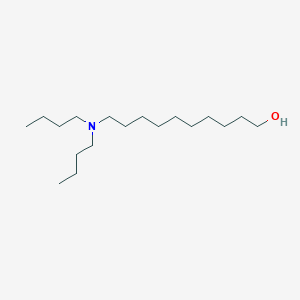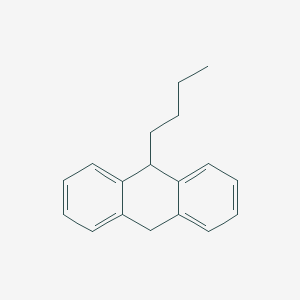
Cadmium--praseodymium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–praseodymium (1/1) is an intermetallic compound formed by cadmium and praseodymium. This compound is part of the rare earth-cadmium system and exhibits unique properties due to the combination of these two elements. Cadmium is a soft, bluish-white metal known for its use in batteries and pigments, while praseodymium is a rare earth metal with significant magnetic, electrical, and optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cadmium–praseodymium (1/1) involves high-temperature synthesis methods. One common approach is the direct combination of cadmium and praseodymium metals at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation. The metals are heated together until they form a homogeneous intermetallic compound .
Industrial Production Methods
Industrial production of cadmium–praseodymium (1/1) may involve advanced metallurgical techniques such as arc melting or induction melting. These methods ensure the uniform distribution of both elements within the compound. The resulting material is then cooled and processed into the desired form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium–praseodymium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both cadmium and praseodymium.
Common Reagents and Conditions
Oxidation: Cadmium–praseodymium (1/1) can react with oxygen to form oxides of cadmium and praseodymium. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to yield the pure metals.
Substitution: Cadmium–praseodymium (1/1) can undergo substitution reactions with halogens, forming halides such as cadmium chloride and praseodymium chloride
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation can produce cadmium oxide and praseodymium oxide .
Wissenschaftliche Forschungsanwendungen
Cadmium–praseodymium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its thermodynamic properties and phase behavior in the cadmium-praseodymium system. .
Biology and Medicine: Research on cadmium–praseodymium (1/1) includes its potential use in biomedical applications, such as imaging and targeted drug delivery, due to the magnetic properties of praseodymium.
Industry: The compound is used in the development of advanced materials for electronics, optics, and magnetic applications. .
Wirkmechanismus
The mechanism by which cadmium–praseodymium (1/1) exerts its effects is primarily related to the individual properties of cadmium and praseodymium. Cadmium can induce protein misfolding and aggregation, leading to cellular toxicity. Praseodymium, on the other hand, interacts with various molecular targets, including enzymes and receptors, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium–lanthanum (1/1): Similar to cadmium–praseodymium (1/1), this compound combines cadmium with another rare earth metal, lanthanum.
Cadmium–cerium (1/1): This compound combines cadmium with cerium, another rare earth metal.
Cadmium–neodymium (1/1): Combining cadmium with neodymium results in a compound with distinct magnetic and electronic properties.
Uniqueness
Cadmium–praseodymium (1/1) is unique due to the specific combination of cadmium’s chemical reactivity and praseodymium’s magnetic and optical properties.
Eigenschaften
CAS-Nummer |
12292-08-9 |
|---|---|
Molekularformel |
CdPr |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
cadmium;praseodymium |
InChI |
InChI=1S/Cd.Pr |
InChI-Schlüssel |
CITQCVOFICRGCO-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




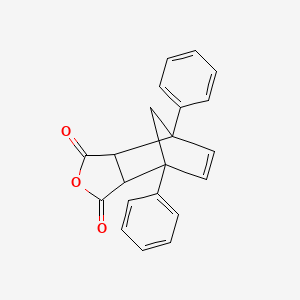
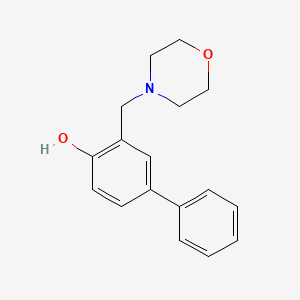
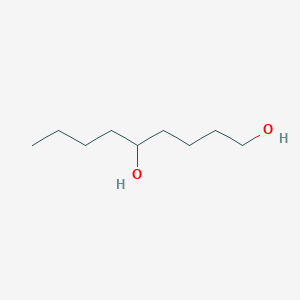
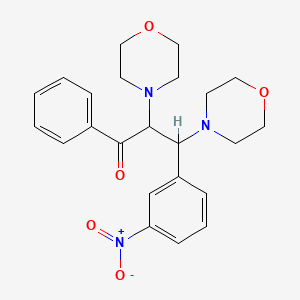
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

